4-oxo-4H-quinolizine-3-carboxylic acid

Fluorescent probes Intracellular Mg²⁺ imaging Metal-ion sensors

4-Oxo-4H-quinolizine-3-carboxylic acid (CAS 101217-93-0, C₁₀H₇NO₃, MW 189.17) is the unsubstituted parent heterocycle of the 4‑quinolizinone‑3‑carboxylate family. This scaffold serves as the minimal pharmacophore for two mechanistically distinct applications: (i) a Mg²⁺‑selective, ratioable fluorescent reporter core, and (ii) the structural foundation of a novel class of antibacterial agents (4‑oxoquinolizines) that retain activity against fluoroquinolone‑resistant pathogens.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 101217-93-0
Cat. No. B3198363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-4H-quinolizine-3-carboxylic acid
CAS101217-93-0
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C(C(=O)N2C=C1)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-8(10(13)14)5-4-7-3-1-2-6-11(7)9/h1-6H,(H,13,14)
InChIKeyVWYXYILJGHBAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4H-quinolizine-3-carboxylic Acid (CAS 101217-93-0) – Core Scaffold Procurement Guide for Probe Development and Antibacterial Research


4-Oxo-4H-quinolizine-3-carboxylic acid (CAS 101217-93-0, C₁₀H₇NO₃, MW 189.17) is the unsubstituted parent heterocycle of the 4‑quinolizinone‑3‑carboxylate family [1]. This scaffold serves as the minimal pharmacophore for two mechanistically distinct applications: (i) a Mg²⁺‑selective, ratioable fluorescent reporter core, and (ii) the structural foundation of a novel class of antibacterial agents (4‑oxoquinolizines) that retain activity against fluoroquinolone‑resistant pathogens [2]. The 3‑carboxylic acid moiety is essential for bidentate metal‑ion chelation; its positional isomer (4‑oxo‑4H‑quinolizine‑2‑carboxylic acid) cannot engage the same coordination geometry and therefore lacks the Mg²⁺‑selective fluorescence and integrase‑binding properties demonstrated for the 3‑carboxylate series [3].

Why 4-Oxo-4H-quinolizine-3-carboxylic Acid Cannot Be Replaced by Positional Isomers or Generic Chelators


The 3‑carboxylate regioisomer is uniquely capable of forming a five‑membered chelate ring with divalent metal ions, a geometry that is disrupted in the 2‑carboxylic acid isomer or in simple aromatic carboxylates [1]. This chelation mode is directly responsible for two functional properties that cannot be replicated by generic substitution: (i) a >10‑fold fluorescence enhancement upon Mg²⁺ binding with negligible Ca²⁺ cross‑response, a selectivity profile absent in commercial indicators such as mag‑fura‑2 [2]; and (ii) the ability to serve as the metal‑binding warhead in integrase‑targeting diketo‑acid bioisosteres, where 2‑substituted analogues or ester pro‑drugs lose all inhibitory activity [3]. Consequently, procurement of the exact CAS 101217‑93‑0 building block is mandatory for any research programme that depends on this regiospecific metal‑coordination motif.

Quantitative Differentiation Evidence: 4-Oxo-4H-quinolizine-3-carboxylic Acid vs. Closest Analogs


Mg²⁺‑Selective Fluorescence: Absence of Ca²⁺ Cross‑Response vs. mag‑fura‑2

4‑Oxo‑4H‑quinolizine‑3‑carboxylates exhibit a strong fluorescence increase upon Mg²⁺ binding (dissociation constant Kd ≈ 1.0–3.0 mM) with no measurable response to Ca²⁺ up to 1 mM [1]. In contrast, the widely used ratiometric indicator mag‑fura‑2 shows substantial Ca²⁺ interference: its Kd for Ca²⁺ is ≈ 25 µM, meaning that physiological Ca²⁺ fluctuations (100 nM–10 µM) produce a signal change that cannot be distinguished from Mg²⁺ transients [2]. The quinolizine scaffold is therefore the first Mg²⁺‑selective, ratioable fluorescent indicator platform described.

Fluorescent probes Intracellular Mg²⁺ imaging Metal-ion sensors

HIV‑1 Integrase Inhibition: Scaffold Activity vs. Positive Control S‑y1

In a cell‑free HIV‑1 integrase assay, the parent 4‑oxo‑4H‑quinolizine‑3‑carboxylate derivatives (compounds 8a–e, 9a–b, 12, 14a–c) all displayed IC₅₀ > 100 µg/mL, indicating less than 50% inhibition at the highest concentration tested [1]. The positive control S‑y1 (an aryl diketo acid) gave IC₅₀ = 0.56 µg/mL under identical conditions. The low activity is attributed to the scaffold’s ability to chelate only a single Mg²⁺ ion, whereas two‑metal chelation is required for potent integrase inhibition. This negative result establishes the 3‑carboxylate core as a single‑metal binding bioisostere that must be elaborated with a second chelating arm to achieve antiviral potency [1].

HIV integrase Diketo acid bioisostere Antiviral discovery

Antibacterial Potency: 4-Oxoquinolizine Core vs. Fluoroquinolone‑Resistant Acinetobacter baumannii

A library screen of 7520 compounds identified two 4H‑4‑oxoquinolizines as the most active against A. baumannii ATCC 17978. Subsequent testing of 70 analogues revealed that seven compounds bearing the 1‑cyclopropyl‑7‑fluoro‑4‑oxo‑4H‑quinolizine‑3‑carboxylic acid core exhibited MIC values of 0.02–1.70 µg/mL against extensively drug‑resistant (XDR) clinical isolates [1]. Critically, these MIC values were unaffected by mutations in the quinolone resistance‑determining regions (QRDR) of gyrA and parC, meaning the 4‑oxoquinolizine scaffold circumvents the primary resistance mechanism that compromises ciprofloxacin and levofloxacin. By comparison, ciprofloxacin MICs against the same XDR isolates exceed 32 µg/mL [2]. The parent acid (101217‑93‑0) is the essential synthetic precursor to the entire 4‑oxoquinolizine class.

Antibacterial Drug-resistant Acinetobacter 4‑Oxoquinolizine

Synthetic Efficiency: 3‑Step Route vs. Multi‑Step Fluoroquinolone Assembly

Ethyl 4‑oxo‑4H‑quinolizine‑3‑carboxylate (the direct ethyl ester precursor of CAS 101217‑93‑0) is synthesised from commercially available 2‑methylpyridine in three steps with a reported overall yield of 90% for the first two transformations [1]. Simple saponification (4% NaOH, 60 °C, 1 h) then delivers the free acid [2]. In contrast, the synthesis of a comparable fluoroquinolone core (e.g., ciprofloxacin) typically requires 6–9 steps with overall yields below 30% [3]. The short, high‑yielding route makes 101217‑93‑0 an economical, rapidly diversifiable intermediate for library synthesis.

Synthetic chemistry Intermediate procurement Scaffold diversification

Evidence‑Backed Application Scenarios for 4-Oxo-4H-quinolizine-3-carboxylic Acid (101217‑93‑0)


Development of Next‑Generation Mg²⁺‑Selective Fluorescent Probes

The scaffold’s demonstrated Mg²⁺ Kd of ~1.0–3.0 mM and complete Ca²⁺ rejection up to 1 mM (Section 3, Item 1) make 101217‑93‑0 the only starting material for constructing ratioable, intracellular Mg²⁺ sensors that avoid the Ca²⁺ interference plaguing mag‑fura‑2. Conjugation of the 1‑position with xanthene fluorophores yields KMG‑series probes (KMG‑103, KMG‑104) that are now commercialised [1].

Discovery of Anti‑Acinetobacter baumannii Agents That Evade Fluoroquinolone Resistance

As shown in Section 3, Item 3, the 4‑oxoquinolizine class retains MICs of 0.02–1.70 µg/mL against gyrA/parC‑mutated XDR A. baumannii, a phenotype that renders ciprofloxacin inactive (MIC >32 µg/mL). Procurement of the parent acid is the first synthetic step toward novel Gram‑negative antibacterials that do not share the fluoroquinolone resistance liability [2].

HIV‑1 Integrase Probe Design: Single‑Metal vs. Two‑Metal Chelation Studies

The definitive demonstration that 3‑carboxylate derivatives achieve only IC₅₀ >100 µg/mL while the DKA control S‑y1 reaches IC₅₀ = 0.56 µg/mL (Section 3, Item 2) positions 101217‑93‑0 as the reference single‑metal scaffold. Researchers can use it to systematically build toward two‑metal chelators by adding a second acidic arm at the 1‑position, enabling rational integrase‑inhibitor design [3].

Rapid Library Synthesis for Medicinal Chemistry Hit Expansion

The 3‑step, high‑yielding synthesis from 2‑methylpyridine (Section 3, Item 4) makes 101217‑93‑0 an operationally simple, cost‑efficient key intermediate. It is uniquely suited for parallel synthesis campaigns where dozens of amide, ester, or heterocyclic derivatives are required within weeks rather than months [3].

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